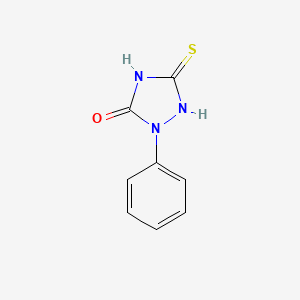
5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one can be achieved through several methods. One common approach involves the reaction of isothiocyanates with hydrazides, followed by cyclization . Another method includes the reaction of 1,3,4-oxadiazoles with hydrazine, leading to the formation of the triazole ring . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . Additionally, its ability to form coordination complexes with metal ions can enhance its biological activity and specificity .
Comparison with Similar Compounds
5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has similar biological activities but differs in its chemical structure and reactivity.
5-mercapto-1,3,4-oxadiazole derivatives: These compounds share the mercapto group but have different ring structures, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-8-9-7(13)10-11(8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXUYBHAJOBULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














